![molecular formula C25H34N6O4 B2720434 7-(3,3-dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887197-28-6](/img/structure/B2720434.png)
7-(3,3-dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3,3-dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H34N6O4 and its molecular weight is 482.585. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques and Derivatives : Compounds with structures similar to the one have been synthesized and evaluated for various biological activities. For example, xanthene derivatives and purine-2,6-dione derivatives have been explored for their potential anti-asthmatic, analgesic, and anti-inflammatory activities. These studies involve complex synthetic pathways that yield compounds with significant pharmacological activities (Bhatia et al., 2016); (Abu‐Hashem et al., 2020).
Pharmacological Evaluations : Derivatives of purine-2,6-dione have been investigated for their affinity towards serotonin receptors, showing potential as antidepressants and antipsychotics. These compounds demonstrate how structural modifications can lead to variations in biological activity, offering insights into the design of new therapeutic agents (Chłoń-Rzepa et al., 2013); (Chłoń-Rzepa et al., 2015).
Chemical Properties and Analysis
Spectroscopic and Computational Studies : The chemical structure and properties of similar compounds have been analyzed using spectroscopic methods and computational studies, providing valuable information on their molecular configurations and potential interactions with biological targets. These analyses contribute to understanding the compound's pharmacokinetics and pharmacodynamics, guiding further chemical modifications for enhanced activity (Renjith et al., 2014).
Therapeutic Applications
Antimicrobial and Antitumor Activities : Research on similar compounds has also explored their antimicrobial and antitumor potentials. This includes investigations into their mechanisms of action and efficacy against specific bacterial strains and cancer cell lines, highlighting the versatility of these chemical structures in addressing a range of health-related challenges (Bara et al., 2020).
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-25(2,3)19(32)15-31-20(26-22-21(31)23(33)28(5)24(34)27(22)4)16-29-11-13-30(14-12-29)17-7-9-18(35-6)10-8-17/h7-10H,11-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFHQQGHFMCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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